molecular formula C19H20N4O3 B4124530 2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one

2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one

Cat. No.: B4124530
M. Wt: 352.4 g/mol
InChI Key: ARNPBUQERJPMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, a methoxyacetyl group, a methoxybenzyl group, and a phenyl group.

Preparation Methods

The synthesis of 2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced through an acylation reaction using methoxyacetyl chloride and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, leading to disruption of essential biological processes. The methoxyacetyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar triazole structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

2-methoxy-1-[5-[(4-methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-13-17(24)23-19(20-12-14-8-10-16(26-2)11-9-14)21-18(22-23)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPBUQERJPMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Methoxy-1-(5-{[(4-methoxyphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.